molecular formula C18H18N2O4S B2820972 2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-ethyl-N-(3-methylphenyl)acetamide CAS No. 899995-50-7

2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-ethyl-N-(3-methylphenyl)acetamide

Cat. No.: B2820972
CAS No.: 899995-50-7
M. Wt: 358.41
InChI Key: ZDUBJTSCTCSLNW-UHFFFAOYSA-N
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Description

2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-ethyl-N-(3-methylphenyl)acetamide is a useful research compound. Its molecular formula is C18H18N2O4S and its molecular weight is 358.41. The purity is usually 95%.
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Scientific Research Applications

Antitumor Activity

  • Synthesis and Evaluation : New derivatives bearing different heterocyclic rings synthesized from a structure similar to the mentioned compound demonstrated considerable anticancer activity against several cancer cell lines. The pharmacophore used showed significant activity in vitro, indicating potential for further development as antitumor agents (Yurttaş, Tay, & Demirayak, 2015).
  • Mechanism of Action and Metabolic Studies : Research into the antitumor mechanisms of related benzothiazoles highlights the importance of metabolic transformation in their mode of action, with specific derivatives undergoing metabolic modifications to enhance their anticancer properties (Kashiyama et al., 1999).

Anticonvulsant Evaluation

  • Derivative Performance : Indoline derivatives of benzothiazole acetamide, structurally related to the target compound, have shown significant anticonvulsant activity, highlighting the therapeutic potential of these derivatives in epilepsy treatment (Nath et al., 2021).

Anti-inflammatory Agents

  • Synthesis and Activity : Novel derivatives synthesized for anti-inflammatory evaluation demonstrated promising results in both in vitro and in vivo models, suggesting these compounds could contribute to the development of new anti-inflammatory drugs (Nikalje, Hirani, & Nawle, 2015).

Antimicrobial Activity

  • Antibacterial and Antifungal Properties : Several benzothiazole derivatives, including those structurally related to the compound , have been explored for their antimicrobial potential, with some showing potent antibacterial and antifungal activities. This underscores their potential as leads for the development of new antimicrobial agents (Incerti et al., 2017).

Properties

IUPAC Name

N-ethyl-N-(3-methylphenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4S/c1-3-19(14-8-6-7-13(2)11-14)17(21)12-20-18(22)15-9-4-5-10-16(15)25(20,23)24/h4-11H,3,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDUBJTSCTCSLNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC(=C1)C)C(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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